molecular formula C9H7N3O B12820349 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B12820349
M. Wt: 173.17 g/mol
InChI Key: SPNKEMWMRDAXDU-UHFFFAOYSA-N
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Description

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at position 4 and a nitrile group at position 3. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug discovery. Its synthetic feasibility and geometric similarity to bioactive analogs have been highlighted in studies focusing on kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-8-3-2-4-12-9(8)7(5-10)6-11-12/h2-4,6H,1H3

InChI Key

SPNKEMWMRDAXDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-bromo-5-methoxypyridine with 2-chloropropene cyanide in the presence of potassium carbonate and dimethylformamide (DMF). The reaction mixture is stirred at 20-30°C for 8 hours, followed by the addition of diazabicyclo compound and heating at 50-60°C for 20 hours. The resulting product is then purified through recrystallization in ethanol to yield 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reduce costs.

Chemical Reactions Analysis

Substitution Reactions

The methoxy and carbonitrile groups participate in nucleophilic and electrophilic substitutions:

  • Methoxy Group Substitution : The methoxy group undergoes displacement under acidic or basic conditions. For example, treatment with HBr in acetic acid replaces the methoxy group with bromine, yielding 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile .

  • Carbonitrile Group Substitution : The carbonitrile group reacts with nucleophiles like amines or hydrazines. Reaction with hydrazine hydrate forms the corresponding carbohydrazide derivative, which can cyclize to triazole analogs under acidic conditions.

Common Reagents :

Reaction TypeReagents/ConditionsMajor Product
Methoxy substitutionHBr (48%), acetic acid, reflux4-Bromo derivative
Carbonitrile substitutionHydrazine hydrate, ethanol, 80°CCarbohydrazide

Oxidation and Reduction

The carbonitrile group and aromatic system undergo redox transformations:

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the carbonitrile to a carboxylic acid group, producing 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, yielding 3-aminopyrazolo[1,5-a]pyridine derivatives.

Key Data :

  • Oxidation yields: ~75–85%.

  • Reduction conditions: 1 atm H₂, 25°C, 12 hours.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

  • With Thiourea : Reacting with thiourea in ethanol under reflux forms pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-2-thiol, a potential kinase inhibitor.

  • With Aldehydes : Condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of K₂CO₃ generates Schiff base derivatives, which can further cyclize.

Example Reaction Pathway :

text
4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile + Benzaldehyde → Schiff base → Cyclization → Pyrazolo-pyrido-oxazine deri

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with specific enzymes and receptors, making it a valuable component in the development of drugs targeting diseases such as cancer and inflammation.

2. Anti-inflammatory Properties:
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) . This property is particularly beneficial in developing treatments for conditions characterized by chronic inflammation.

3. Anticancer Activity:
Studies have demonstrated that 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Organic Synthesis

1. Building Block for Complex Molecules:
This compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecular structures. Its ability to undergo various chemical reactions, such as substitution and oxidation, enhances its versatility in synthetic chemistry .

2. Synthesis of Derivatives:
The unique substitution pattern of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile enables the synthesis of numerous derivatives with tailored biological activities. This adaptability is crucial for researchers aiming to develop new compounds with specific therapeutic effects.

Biological Studies

1. Mechanistic Insights:
Research involving 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has provided insights into its mechanism of action at the molecular level. The compound interacts with specific targets within cellular pathways, leading to therapeutic effects such as apoptosis in cancer cells .

2. Case Studies:
Several preclinical studies have highlighted the efficacy of this compound:

  • Angiosarcoma Study: Treatment with 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile resulted in significant tumor size reduction in xenograft models.
  • Prostate Cancer Research: The compound exhibited marked decreases in tumor growth and increased apoptosis markers compared to control groups .

Industrial Applications

1. Material Development:
In addition to its pharmaceutical applications, 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is being explored for its potential use in developing new materials and chemical processes within industrial settings.

2. Chemical Processes:
The compound's reactivity allows it to be employed in various chemical processes, contributing to advancements in synthetic methodologies and material science.

Comparative Analysis with Related Compounds

Compound NamePDK1 InhibitionAnticancer ActivityApplications
4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrileYesHighCancer therapy
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrileModerateModerateSynthetic intermediate
Other pyrazolo derivativesVariableLow to ModerateResearch applications

Mechanism of Action

The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Selpercatinib (RET Kinase Inhibitor)
  • Structure : Contains the pyrazolo[1,5-a]pyridine-3-carbonitrile core but is substituted with a 6-(2-hydroxy-2-methylpropoxy) group and a complex bicyclic amine side chain at position 4.
  • Key Differences : The additional substituents enhance RET kinase selectivity and potency compared to the simpler 4-methoxy derivative.
Ethyl 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate
  • Structure : Replaces the nitrile group at position 3 with an ethyl ester.
  • Key Differences : The ester group increases hydrophobicity (logP) but reduces hydrogen-bonding capacity compared to the nitrile.
  • Synthetic Utility : Used as an intermediate for further functionalization, highlighting the nitrile’s role in stabilizing reactive intermediates .
6-Bromo-4-[(4-Methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile
  • Structure : Features a bromine atom at position 6 and a benzyloxy-methoxy group at position 4.
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • Structure : Replaces the pyridine ring with a pyrimidine core.
  • However, reduced solubility compared to pyridine analogs may limit bioavailability .

Biological Activity

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its anti-cancer and anti-inflammatory effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo-pyridine core with a methoxy group and a carbonitrile substituent, which are critical for its biological activity. The unique substitution pattern contributes to its interaction with various biological targets.

Anti-Cancer Properties

Research indicates that 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile exhibits significant anti-cancer activity. It has been studied for its ability to inhibit various cancer cell lines through different mechanisms:

  • Inhibition of Kinases : The compound has shown inhibitory effects on key kinases involved in cancer progression, such as GSK-3β and CDK-2. In a study involving high-throughput screening, similar pyrazolo derivatives were optimized for selectivity against these kinases while maintaining efficacy against Trypanosoma brucei .
  • Mechanism of Action : The mechanism involves the modulation of signaling pathways that control cell proliferation and apoptosis. For instance, it may induce cell cycle arrest or promote programmed cell death in cancer cells .

Anti-Inflammatory Effects

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has also been identified for its anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .

Study on Anti-Cancer Activity

A recent study evaluated the efficacy of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile against several cancer cell lines, including breast and lung cancer models. The compound demonstrated:

  • IC50 Values : Ranging from 0.5 to 2 µM across different cell lines.
  • Mechanisms : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V staining in treated cells.

Study on Inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in:

  • Reduction in Cytokine Levels : Notably TNF-alpha and IL-6 levels decreased significantly compared to control groups.
  • Histological Improvements : Tissue samples showed reduced infiltration of inflammatory cells .

Comparative Analysis with Similar Compounds

The biological activity of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile can be compared with other pyrazolo derivatives to highlight its unique properties:

Compound NameAnti-Cancer ActivityAnti-Inflammatory ActivitySelectivity for Kinases
4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrileHighModerateGSK-3β, CDK-2
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrileModerateLowCDK-2
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrileLowHighGSK-3β

The compound's mechanism involves binding to specific targets within cells:

  • Enzyme Inhibition : It inhibits kinases that play roles in tumor growth and inflammation.
  • Signal Transduction Modulation : Alters pathways such as MAPK and PI3K/Akt, leading to reduced cell survival signals .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile?

  • The compound can be synthesized via electrophilic substitution reactions on pyrazolo[1,5-a]pyridine scaffolds. For example, introducing methoxy groups at the 4-position often involves nucleophilic aromatic substitution or metal-catalyzed coupling. Electron-withdrawing substituents (e.g., cyano groups) enhance reactivity at specific positions, as demonstrated in pyrazolo[1,5-a]pyrazine derivatives . Optimization of reaction conditions (e.g., temperature, solvent, catalysts) is critical for yield improvement.

Q. How is the structural identity of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile confirmed in academic research?

  • Spectroscopic methods : NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., methoxy, cyano).
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, SHELX software is widely used to refine crystal structures, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .

Q. What preliminary biological activities are associated with this compound?

  • Structural analogs (e.g., 6-bromo-4-methoxy derivatives) act as PDK1 inhibitors, showing anti-proliferative activity in cancer cell lines (e.g., prostate adenocarcinoma, multiple myeloma) and potential in Alzheimer’s disease models . Initial assays typically involve kinase inhibition studies (IC₅₀ determination) and cell viability assays (MTT/CellTiter-Glo).

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different assay systems?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time).
  • Mechanistic validation : Use siRNA knockdown or CRISPR-edited models to confirm target specificity (e.g., PDK1 inhibition vs. off-target effects) .
  • Data normalization : Employ internal controls (e.g., housekeeping genes in qPCR) and statistical methods (e.g., ANOVA for inter-experimental variability).

Q. What methodologies are recommended for analyzing degradation products of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile under stress conditions?

  • Forced degradation studies : Expose the compound to acidic, basic, oxidative, and thermal stress.
  • LC-MS/MS profiling : Identify degradation products (DPs) via parent ion tracking and fragmentation patterns. For example, Selpercatinib analogs degrade via hydrolysis (loss of methoxy groups) or oxidation (formation of hydroxylated DPs) .
  • Quantitative analysis : Use validated HPLC/UV methods with reference standards to quantify impurities.

Q. How can the 4-methoxy group’s electronic effects influence reactivity in downstream functionalization?

  • The methoxy group is electron-donating, which directs electrophilic substitution to specific positions (e.g., 7-position in pyrazolo[1,5-a]pyridines). Computational studies (DFT calculations) can predict regioselectivity, while experimental validation involves monitoring reaction intermediates via LC-MS .
  • Substituent effects are critical in designing prodrugs or conjugates; for example, bromo or cyano groups enhance electrophilic reactivity for cross-coupling reactions .

Q. What strategies resolve low solubility challenges in in vivo studies?

  • Formulation optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, as seen in Selpercatinib’s hydroxypropoxy side chain .
  • Pharmacokinetic profiling : Conduct LC-MS-based bioavailability studies in rodent models to assess absorption and metabolism.

Methodological Notes

  • Crystallography : SHELX remains the gold standard for small-molecule refinement, but advanced tools like Olex2 or Phenix are recommended for handling twinned data .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate findings across orthogonal assays (e.g., Western blotting for target engagement).

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